molecular formula C12H18BrNO3 B13843735 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol

1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol

Cat. No.: B13843735
M. Wt: 304.18 g/mol
InChI Key: MCVBCWOYVQFUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and a diethoxypropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol typically involves the bromination of pyridine followed by the introduction of the diethoxypropanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent step involves the reaction of the bromopyridine intermediate with diethoxypropanol under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: De-brominated products

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the development of new pharmaceuticals.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diethoxypropanol group can participate in various biochemical reactions, influencing the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(6-Bromopyridin-3-yl)ethanol
  • 1-(6-Bromopyridin-3-yl)ethanone
  • 1-(6-Bromopyridin-3-yl)methanol

Comparison: 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol is unique due to the presence of the diethoxypropanol group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications where other bromopyridine derivatives may not be as effective.

Properties

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-3,3-diethoxypropan-1-ol

InChI

InChI=1S/C12H18BrNO3/c1-3-16-12(17-4-2)7-10(15)9-5-6-11(13)14-8-9/h5-6,8,10,12,15H,3-4,7H2,1-2H3

InChI Key

MCVBCWOYVQFUJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C1=CN=C(C=C1)Br)O)OCC

Origin of Product

United States

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